molecular formula C11H14INO2 B7981697 Benzyl (1-iodopropan-2-yl)carbamate CAS No. 1427195-35-4

Benzyl (1-iodopropan-2-yl)carbamate

Cat. No. B7981697
M. Wt: 319.14 g/mol
InChI Key: NTUAECGJTISEEG-UHFFFAOYSA-N
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Description

“Benzyl (1-iodopropan-2-yl)carbamate” is a chemical compound with the molecular formula C11H14INO2 . It is a white solid that is soluble in organic solvents and moderately soluble in water . The compound can be viewed as the ester of carbamic acid and benzyl alcohol .


Molecular Structure Analysis

The molecular structure of “Benzyl (1-iodopropan-2-yl)carbamate” consists of a benzyl group attached to a carbamate group, which in turn is attached to an iodopropan-2-yl group . The intermolecular forces in the crystal are strongly determined by aromatic interactions originating from the two phenyl rings of the compound in addition to hydrogen bond contacts .


Chemical Reactions Analysis

Carbamates, such as “Benzyl (1-iodopropan-2-yl)carbamate”, are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .


Physical And Chemical Properties Analysis

“Benzyl (1-iodopropan-2-yl)carbamate” has a molecular weight of 319.14 . The boiling point and other physical properties are not explicitly mentioned in the available literature .

Safety And Hazards

The safety and hazards of “Benzyl (1-iodopropan-2-yl)carbamate” are not explicitly mentioned in the available literature .

properties

IUPAC Name

benzyl N-(1-iodopropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUAECGJTISEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801184336
Record name Carbamic acid, N-(2-iodo-1-methylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (1-iodopropan-2-yl)carbamate

CAS RN

1427195-35-4
Record name Carbamic acid, N-(2-iodo-1-methylethyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427195-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(2-iodo-1-methylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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